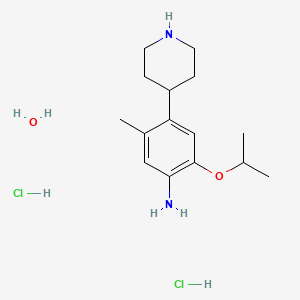
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate” is a chemical with the CAS Number 1802250-63-0 . It has a molecular weight of 339.3 and its IUPAC name is this compound . The compound is a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H24N2O.2ClH.H2O/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;;;/h8-10,12,17H,4-7,16H2,1-3H3;2*1H;1H2 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is recommended to be in a refrigerator .Aplicaciones Científicas De Investigación
Chemical Structure and Spectroscopy
The study of chemical structures similar to 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate, through spectroscopic methods such as NMR, provides insights into their configuration, isomerism, and tautomeric forms. For instance, Aliev et al. (1989) investigated the product of condensing 1,2,5-trimethylpiperidin-4-one with aniline, identifying three isomers through NMR spectroscopy. This research contributes to understanding the structural nuances of compounds including piperidine derivatives, aiding in their application in chemical synthesis and drug design (Aliev et al., 1989).
Synthesis and Pharmacological Activity
The synthesis of compounds with structures related to this compound often targets the development of new pharmacologically active agents. Abdel-Wahab et al. (2008) synthesized a variety of derivatives, demonstrating significant antihypertensive α-blocking activity, highlighting the potential of piperidine-based compounds in therapeutic applications (Abdel-Wahab et al., 2008).
Anti-tumor Potential
Research into benzopyranylamine compounds, which share structural features with this compound, has shown promising anti-tumor activity. Jurd (1996) reported that certain derivatives are active against human breast, CNS, and colon cancer cell lines, suggesting a route for the development of new anti-cancer agents (Jurd, 1996).
Synthetic Chemistry Applications
The versatility of piperidine derivatives in synthetic chemistry is well-documented. Mustafin et al. (2019) explored the introduction of a pentenyl radical into the structure of aromatic amines, showcasing the utility of piperidine in complex organic synthesis. This work illustrates the role of piperidine derivatives in the modification and functionalization of organic molecules, expanding the toolkit for chemical synthesis (Mustafin et al., 2019).
Catalysis and Synthesis of Piperidine Derivatives
Shaterian and Azizi (2013) developed an efficient one-pot method for synthesizing functionalized piperidine derivatives, highlighting the catalytic potential of acidic ionic liquids. This research provides a foundation for the green synthesis of piperidine-based compounds, contributing to the development of sustainable chemical processes (Shaterian & Azizi, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propiedades
IUPAC Name |
5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.2ClH.H2O/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;;;/h8-10,12,17H,4-7,16H2,1-3H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUOTKWRHYMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
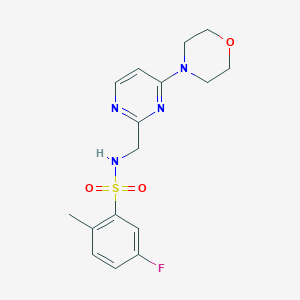
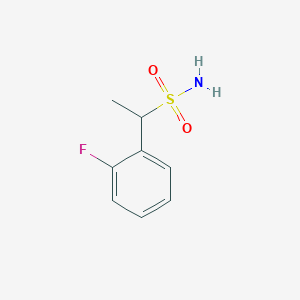
![N-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2892562.png)

![4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2892568.png)
![N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide](/img/structure/B2892569.png)
![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)
![N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide](/img/structure/B2892572.png)
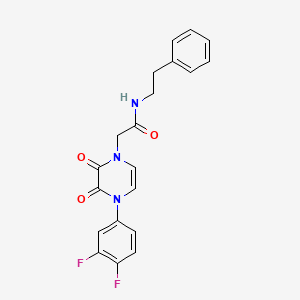
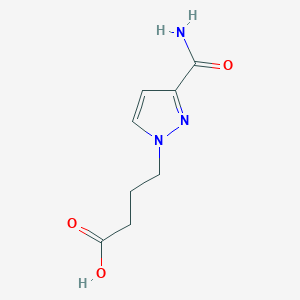
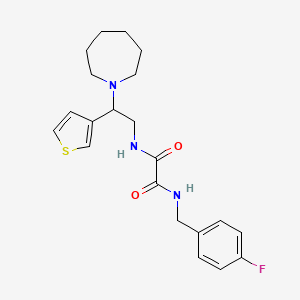
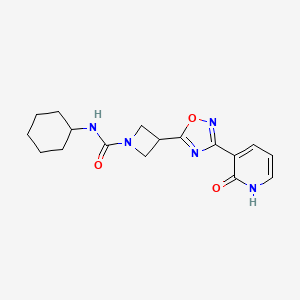
![N-{4-[1-(benzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2892581.png)
![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)
